1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Overview

Description

“1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole” is a chemical compound with the molecular formula C8H7BrO . It is also known by other names such as Acetophenone, 3’-bromo-; m-Bromoacetophenone; 3-Bromoacetophenone; 3’-Bromoacetophenone .

Molecular Structure Analysis

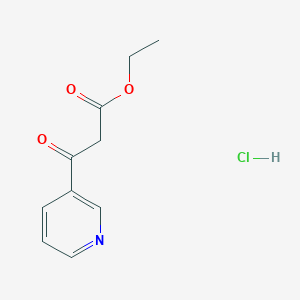

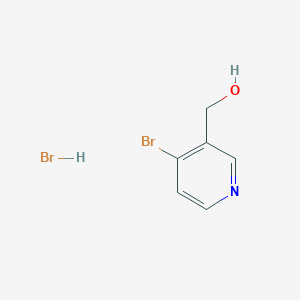

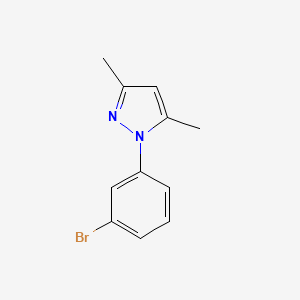

The molecular structure of “1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

The molecular weight of “1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole” is 199.045 g/mol . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Pharmacokinetics and Metabolite Identification

This compound has been studied for its pharmacokinetic properties and metabolite identification in rats. The research focuses on understanding the absorption and metabolism of the compound, which is crucial for developing new pharmaceuticals . The study provides insights into the compound’s metabolic pathways, including phase-I and phase-II reactions, which are essential for predicting its behavior in biological systems.

Anticancer Activity

“1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole” analogs have been synthesized and evaluated for their anticancer activity. These studies involve molecular docking, ADME (absorption, distribution, metabolism, and excretion), and toxicity prediction, which are pivotal in the drug discovery process . The compound’s interaction with cancer cell lines offers valuable data for designing targeted cancer therapies.

Chemical Synthesis and Material Science

In material science, the compound serves as a building block for synthesizing more complex molecules. Its bromine atom can act as a reactive site for further chemical transformations, making it a versatile reagent in organic synthesis . This property is exploited in creating new materials with potential applications in various industries.

Biotechnology Applications

The compound’s structural features make it a candidate for biotechnological applications, such as the development of biosensors or as a substrate for enzymatic reactions. Its reactivity could be harnessed in creating bioconjugates or modifying biological molecules for research or therapeutic purposes .

Environmental Studies

Research involving “1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole” also extends to environmental studies. Understanding the compound’s stability, degradation, and interaction with environmental factors contributes to assessing its impact on ecosystems and its potential use in environmental remediation strategies .

Industrial Applications

The compound finds applications in the industrial sector, where it may be used as an intermediate in the synthesis of other chemicals. Its properties could be beneficial in developing new industrial processes or improving existing ones, leading to more efficient production methods .

Safety and Hazards

Future Directions

Mechanism of Action

Pharmacokinetics

A study on a similar compound, 1-(3′-bromophenyl)-heliamine, showed that the maximum concentration (cmax) reached 100 ± 045 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .

properties

IUPAC Name |

1-(3-bromophenyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-8-6-9(2)14(13-8)11-5-3-4-10(12)7-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIAAVHCRHKNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629308 | |

| Record name | 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole | |

CAS RN |

294877-29-5 | |

| Record name | 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Butan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1290622.png)

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride](/img/structure/B1290626.png)